

An In-depth Technical Guide to 4-Pyridazinemethanamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Pyridazinemethanamine hydrochloride

Cat. No.: B580979

[Get Quote](#)

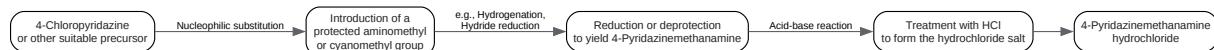
For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridazinemethanamine hydrochloride is a heterocyclic organic compound featuring a pyridazine ring functionalized with an aminomethyl group. As a member of the pyridazine family, it holds potential for diverse applications in medicinal chemistry and drug discovery. The inherent chemical properties of the pyridazine nucleus, such as its hydrogen bonding capacity and dipole moment, make it an attractive scaffold for the design of novel therapeutic agents. This document provides a comprehensive overview of the known chemical properties, synthesis, and analytical methodologies related to **4-Pyridazinemethanamine hydrochloride**, serving as a valuable resource for researchers in the field.

Chemical and Physical Properties

While comprehensive experimental data for **4-Pyridazinemethanamine hydrochloride** is not extensively documented in publicly available literature, the following table summarizes its fundamental properties based on supplier information and computational predictions.


Property	Value	Source
CAS Number	1351479-13-4	[1] [2] [3] [4]
Molecular Formula	C ₅ H ₈ CIN ₃	[1] [2]
Molecular Weight	145.59 g/mol	[1] [3] [5]
Appearance	Light yellow solid	[2]
Storage Conditions	Sealed in dry, Room Temperature or under inert gas (nitrogen or Argon) at 2-8°C	[1] [2] [4]
Purity	≥99% (typical)	[2]

Note: Properties such as melting point, boiling point, and specific solubility data are not readily available in the cited literature. Experimental determination is recommended for precise values.

Synthesis

A definitive, detailed experimental protocol for the synthesis of **4-Pyridazinemethanamine hydrochloride** is not explicitly described in the reviewed literature. However, general synthetic strategies for related pyridazine and aminopyridazine compounds can provide a foundational approach. The synthesis would likely involve the introduction of a functionalized methyl group at the 4-position of the pyridazine ring, followed by conversion to the amine and subsequent formation of the hydrochloride salt.

One potential synthetic pathway could involve the following conceptual steps:

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **4-Pyridazinemethanamine hydrochloride**.

This proposed pathway is based on established synthetic methodologies for pyridazine derivatives[6][7]. The specific reagents and reaction conditions would require experimental optimization. For instance, the nucleophilic substitution on a 4-halopyridazine precursor could be a viable route to introduce the side chain[6].

Analytical Characterization

Comprehensive analytical data such as detailed NMR and HPLC-MS spectra for **4-Pyridazinemethanamine hydrochloride** are not widely published. However, standard analytical techniques can be employed for its characterization.


Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of **4-Pyridazinemethanamine hydrochloride**. While specific spectral data for this compound is unavailable, predicted chemical shifts can be inferred from related structures. For example, the protons on the pyridazine ring would be expected in the aromatic region, and the aminomethyl protons would likely appear as a singlet in the aliphatic region. The spectrum of the related compound, 4-methylpyridine, shows signals for the ring protons in the range of 7.28-8.60 ppm and the methyl protons at 2.32 ppm in DMSO-d₆[8]. The hydrochloride salt form may cause shifts in the proton signals compared to the free base.

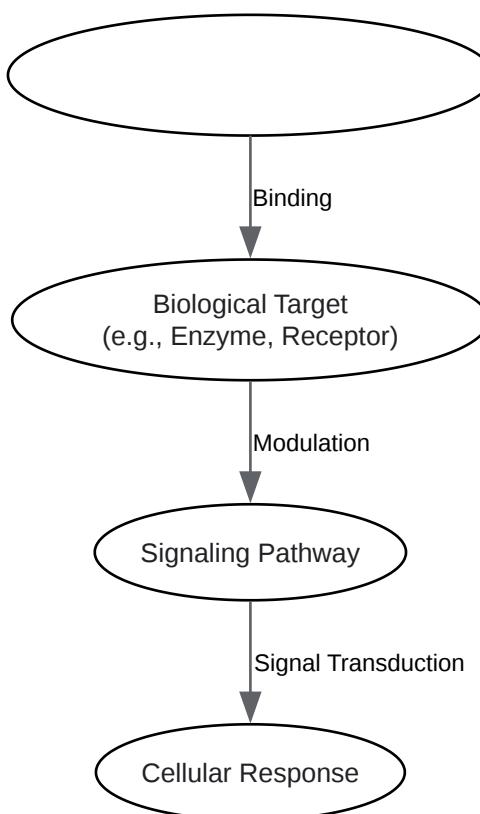
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable technique for assessing the purity of **4-Pyridazinemethanamine hydrochloride**. A typical HPLC method for related aminopyridine compounds involves a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol[9][10][11]. UV detection is commonly used for these aromatic compounds.

A generic experimental workflow for HPLC analysis is outlined below:

[Click to download full resolution via product page](#)

Caption: General workflow for HPLC analysis of **4-Pyridazinemethanamine hydrochloride**.


Method development would be necessary to optimize parameters such as the mobile phase composition, flow rate, and detection wavelength for this specific analyte.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been directly attributed to **4-Pyridazinemethanamine hydrochloride** in the available literature, the broader class of pyridazine derivatives is known to exhibit a wide range of pharmacological effects. These include, but are not limited to, antiviral, antibacterial, and anticancer activities.

The pyridazine scaffold is a key component in several clinically used drugs, acting on various biological targets. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules such as enzymes and receptors.

The potential for **4-Pyridazinemethanamine hydrochloride** to interact with various signaling pathways can be conceptualized as follows:

[Click to download full resolution via product page](#)

Caption: Conceptual interaction of **4-Pyridazinemethanamine hydrochloride** with a biological signaling pathway.

Further research is required to elucidate the specific biological targets and mechanisms of action for this compound. Its structural similarity to other bioactive pyridazines suggests it may be a valuable starting point for the development of new therapeutic agents.

Conclusion

4-Pyridazinemethanamine hydrochloride is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug development. While detailed experimental data is currently sparse, this guide provides a summary of its known properties and outlines potential avenues for its synthesis and analysis based on related compounds. The diverse biological activities associated with the pyridazine scaffold underscore the importance of continued research into compounds like **4-Pyridazinemethanamine hydrochloride** to unlock their therapeutic potential. Researchers are encouraged to perform detailed experimental characterization to build upon the foundational information presented here.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1351479-13-4 | CAS DataBase [m.chemicalbook.com]
- 2. 4-PyridazineMethaneMine hydrochloride, CasNo.1351479-13-4 Ningbo Syntame Biotech Co.,Ltd China (Mainland) [syntame.lookchem.com]
- 3. 1351479-13-4|4-Pyridazinemethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 4. 4-Pyridazinemethanamine hydrochloride | 1351479-13-4 [sigmaaldrich.cn]
- 5. 1351479-13-4 | 4-Pyridazinemethanamine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 6. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]
- 7. Pyridazine synthesis [organic-chemistry.org]
- 8. 4-Methylpyridine(108-89-4) 1H NMR spectrum [chemicalbook.com]
- 9. helixchrom.com [helixchrom.com]
- 10. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Pyridazinemethanamine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b580979#4-pyridazinemethanamine-hydrochloride-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com